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Compound of Interest

Compound Name: 11-Hydroxyaporphine

Cat. No.: B1236028 Get Quote

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 11-
hydroxyaporphine derivatives, focusing on their interactions with key pharmacological targets.

Aimed at researchers, scientists, and drug development professionals, this document

synthesizes findings from pivotal studies to elucidate the molecular features governing the

biological activity of these compounds.

Core Structure and Pharmacological Significance
Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system,

represent a significant class of naturally occurring and synthetic compounds with a broad

spectrum of pharmacological activities. Among these, 11-hydroxyaporphine derivatives have

garnered considerable attention due to their potent interactions with various G-protein coupled

receptors (GPCRs), particularly dopamine and serotonin receptors. The position and nature of

substituents on the aporphine scaffold are critical determinants of their potency, selectivity, and

functional activity.

Structure-Activity Relationship Insights
Systematic modifications of the 11-hydroxyaporphine core have revealed several key SAR

trends:
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Substitution at Position 10: The introduction of a methyl group at the C10 position has a

profound impact on receptor selectivity. For instance, (R)-11-hydroxy-10-methylaporphine is

a potent and selective 5-HT1A receptor agonist, whereas the parent compound, (R)-11-
hydroxyaporphine, exhibits affinity for both D1 and D2A dopamine receptors in addition to

being a partial 5-HT1A agonist[1]. This suggests that the C10 position is a critical

determinant for directing the ligand towards serotonergic or dopaminergic receptors. The

selective serotonergic effect of the C10-methylated compound is attributed to its

accommodation by a lipophilic pocket in the 5-HT1A receptor, a feature not present in the

D2A receptor binding site[1].

N-Alkylation: The nature of the substituent on the nitrogen atom of the aporphine ring

influences agonist versus antagonist activity at dopamine receptors.

Lipophilicity and Activity: Modifications that alter the lipophilicity of the molecule, such as the

introduction of bromo-substituents, have been shown to impact the antiarrhythmic activity

and toxicity of related aporphine derivatives[2]. Increased lipophilicity can enhance the

interaction with biological membranes and receptor binding pockets, but may also lead to

increased toxicity[2].

Stereochemistry: The stereochemistry of the aporphine core is crucial for its biological

activity. The (R)-enantiomer is generally the more active form for interactions with dopamine

and serotonin receptors.

Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for key 11-
hydroxyaporphine derivatives, providing a quantitative basis for the SAR discussion.

Compound
Receptor Affinity
(Ki, nM)

Functional Activity Reference

(R)-11-

Hydroxyaporphine

D1: 130, D2A: 25, 5-

HT1A: 80
Partial 5-HT1A agonist [1]

(R)-11-Hydroxy-10-

methylaporphine

D1: >10000, D2A:

1800, 5-HT1A: 1.5

Potent and selective

5-HT1A agonist
[1][3]
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Table 1: Receptor Binding Affinities and Functional Activities of 11-Hydroxyaporphine
Derivatives.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning

11-hydroxyaporphine derivatives.

Radioligand Binding Assays
These assays are employed to determine the affinity of the derivatives for specific receptor

subtypes.

Objective: To quantify the binding affinity (Ki) of test compounds for dopamine D1, D2A, and

serotonin 5-HT1A receptors.

Materials:

Rat striatal tissue homogenates (for D1 and D2A receptors) or hippocampal membranes

(for 5-HT1A receptors).

Radioligands: [3H]SCH 23390 (for D1), [3H]spiperone (for D2A), and [3H]8-OH-DPAT (for

5-HT1A).

Test compounds (11-hydroxyaporphine derivatives) at varying concentrations.

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2

mM CaCl2, and 1 mM MgCl2).

Glass fiber filters.

Scintillation counter.

Procedure:

Tissue homogenates are incubated with the specific radioligand and varying

concentrations of the test compound.
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Non-specific binding is determined in the presence of a high concentration of a non-

labeled competing ligand (e.g., (+)-butaclamol for D2).

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes).

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

The IC50 values (concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) are determined by non-linear regression analysis of the

competition curves.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Microdialysis
This technique is used to assess the effects of the derivatives on neurotransmitter levels in the

brain of living animals.

Objective: To measure the effect of (R)-11-hydroxy-10-methylaporphine on serotonin release

in the rat hippocampus.

Materials:

Male Sprague-Dawley rats.

Microdialysis probes.

Stereotaxic apparatus.

HPLC system with electrochemical detection.

Test compound dissolved in a suitable vehicle.
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Procedure:

Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the

hippocampus.

The probe is continuously perfused with artificial cerebrospinal fluid.

After a stabilization period, baseline dialysate samples are collected.

The test compound is administered (e.g., subcutaneously).

Dialysate samples are collected at regular intervals post-administration.

The concentration of serotonin in the dialysate samples is analyzed by HPLC with

electrochemical detection.

The change in serotonin levels from baseline is calculated for each time point.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by 11-
hydroxyaporphine derivatives and a typical experimental workflow for their evaluation.
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Caption: Signaling pathway of a 5-HT1A receptor agonist.
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Caption: Experimental workflow for SAR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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